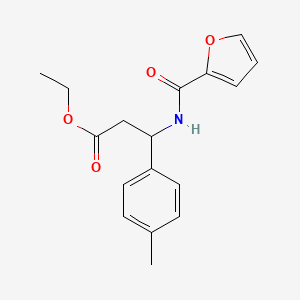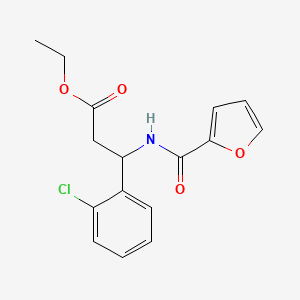
ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate
描述
Ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate, also known as EFMP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. EFMP is a derivative of furan and has been synthesized using various methods.
作用机制
Ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and inflammation, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate has been shown to inhibit the migration and invasion of cancer cells.
实验室实验的优点和局限性
Ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity. ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate has also been shown to have good stability and solubility in water and organic solvents. However, ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate has some limitations for lab experiments. The yield of the synthesis method varies depending on the method used. ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate also requires further studies to determine its pharmacokinetic and pharmacodynamic properties.
未来方向
For research on ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate include:
1. Determining the pharmacokinetic and pharmacodynamic properties of ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate.
2. Investigating the effects of ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate on other cancer cell lines and animal models.
3. Developing ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate derivatives with improved efficacy and selectivity.
4. Investigating the potential use of ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate in combination with other anticancer drugs.
5. Investigating the potential use of ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate in other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate has been synthesized using different methods and has been shown to have anticancer, anti-inflammatory, and antioxidant properties. ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate exerts its therapeutic effects through various mechanisms and has several advantages for lab experiments. However, further research is needed to determine its potential therapeutic applications.
科学研究应用
Ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate has anticancer, anti-inflammatory, and antioxidant properties. ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It has also been shown to reduce the production of pro-inflammatory cytokines and oxidative stress markers.
属性
IUPAC Name |
ethyl 3-(furan-2-carbonylamino)-3-(4-methylphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-3-21-16(19)11-14(13-8-6-12(2)7-9-13)18-17(20)15-5-4-10-22-15/h4-10,14H,3,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKXWNAQZLDEQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(furan-2-ylcarbonyl)amino]-3-(4-methylphenyl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(acetylamino)-N-(3-benzyl-5-{2-[(3-methylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)butanamide](/img/structure/B4302035.png)

![ethyl 3-[(4-methylbenzoyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B4302053.png)
![ethyl 3-[(1-adamantylcarbonyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B4302060.png)
![ethyl 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B4302064.png)

![ethyl 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoate](/img/structure/B4302096.png)
![ethyl 3-[(4-chloro-2-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoate](/img/structure/B4302103.png)
![ethyl 3-(2-chlorophenyl)-3-[(2,5-dichlorobenzoyl)amino]propanoate](/img/structure/B4302104.png)
![ethyl 3-(2-chlorophenyl)-3-[(4-ethoxybenzoyl)amino]propanoate](/img/structure/B4302109.png)
![ethyl 3-(4-methylphenyl)-3-[(2-thienylcarbonyl)amino]propanoate](/img/structure/B4302121.png)
![ethyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoate](/img/structure/B4302122.png)
![2-chlorobenzyl 3-[2-(2-chlorobenzyl)-2H-tetrazol-5-yl]benzoate](/img/structure/B4302128.png)
![11-[4-(hexylamino)-6-methoxy-1,3,5-triazin-2-yl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4302144.png)